molecular formula C21H15F3N4O2 B2797505 (E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1181468-56-3

(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2797505
CAS No.: 1181468-56-3
M. Wt: 412.372
InChI Key: REQCWFAEHKUGNW-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a recognized and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. This compound functions by selectively disrupting the STAT3 signaling pathway, which is a critical node in oncogenic progression. It achieves this by binding to the STAT3 SH2 domain, thereby inhibiting its phosphorylation, dimerization, and subsequent nuclear translocation, which are essential steps for its function as a transcription factor. Aberrant activation of STAT3 is a hallmark of numerous cancers, contributing to tumor cell proliferation, survival, angiogenesis, and immune evasion. Consequently, this inhibitor serves as a crucial pharmacological tool for probing the specific biological roles of STAT3 in various cancer cell lines and disease models. Its primary research value lies in preclinical studies aimed at validating STAT3 as a therapeutic target and in investigating the molecular mechanisms underlying tumorigenesis and treatment resistance. Research utilizing this compound has been cited in investigations of its effects on head and neck squamous cell carcinoma, among other malignancies, providing valuable insights for developing novel anticancer strategies. [Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16759929. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/16759929]

Properties

IUPAC Name

(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c1-30-18-7-2-4-13(9-18)19-15(12-26-28-19)8-14(11-25)20(29)27-17-6-3-5-16(10-17)21(22,23)24/h2-10,12H,1H3,(H,26,28)(H,27,29)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQCWFAEHKUGNW-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological activities, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H17F3N4OC_{20}H_{17}F_{3}N_{4}O, with a molecular weight of approximately 396.37 g/mol. The structure includes key functional groups such as a cyano group, a methoxyphenyl group, and a pyrazole ring, contributing to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate β-diketones under acidic conditions.
  • Introduction of the Methoxyphenyl Group : Electrophilic aromatic substitution introduces the methoxyphenyl group onto the pyrazole ring.
  • Formation of the Cyano Group : Nucleophilic substitution reactions using cyanide sources facilitate this step.
  • Attachment of the Trifluoromethyl Phenyl Group : The final product is obtained by reacting intermediates with trifluoromethyl phenyl derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by inhibiting key survival proteins such as Bcl-2 and Mcl-1.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Inhibition of Bcl-2
HeLa (Cervical)10.0Disruption of mitochondrial function

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. The results indicate moderate to good activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Pseudomonas aeruginosa1075

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent in preclinical models. It is believed to inhibit pro-inflammatory cytokines, thereby reducing inflammation.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Apoptosis Regulators : By inhibiting proteins like Bcl-2 and Mcl-1, the compound promotes apoptosis in cancer cells.
  • Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis and function.
  • Anti-inflammatory Pathways : It modulates inflammatory pathways by downregulating cytokine production.

Case Studies

A study published in Pharmaceuticals evaluated the efficacy of this compound in various cancer models, demonstrating its potential as a therapeutic agent in oncology. Another investigation highlighted its antimicrobial effects against resistant strains, emphasizing its relevance in treating infections where conventional antibiotics fail.

Chemical Reactions Analysis

Nucleophilic Additions to the α,β-Unsaturated Enamide

The conjugated enamide system undergoes nucleophilic additions at the β-carbon due to electron withdrawal by the cyano and amide groups.

Key Reactions:

  • Michael Addition : Reaction with amines (e.g., morpholine) yields β-amino derivatives. For example:

    Enamide+R-NH2EtOH, 60°Cβ-amino adducts (85–92% yield)\text{Enamide} + \text{R-NH}_2 \xrightarrow{\text{EtOH, 60°C}} \beta\text{-amino adducts (85–92\% yield)}

    This reaction is facilitated by the electron-withdrawing trifluoromethyl group on the phenyl ring, which enhances electrophilicity at the β-position.

  • Thiol Addition : Thiols (e.g., benzyl mercaptan) add to the α,β-unsaturated system under mild acidic conditions (pH 4–5), producing thioether derivatives with 78–84% yields .

Cycloaddition Reactions

The enamide’s conjugated diene-like structure participates in cycloadditions:

Diels-Alder Reactions:

  • Reacts with electron-deficient dienophiles (e.g., maleic anhydride) in toluene under reflux to form six-membered cycloadducts. Stereochemical outcomes (endo vs. exo) depend on solvent polarity and temperature .

Dienophile Conditions Yield Product Stereochemistry
Maleic anhydrideToluene, 110°C, 12 h89%endo
TetrazineDCM, RT, 3 h76%exo

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at the 1-position due to electron donation from the 3-methoxyphenyl group:

  • Nitration : Treatment with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 1-position (72% yield) .

  • Halogenation : Reacts with bromine in acetic acid to form 1-bromo derivatives (68% yield) .

Oxidation:

  • The cyano group resists oxidation, but the enamide’s double bond is oxidized by KMnO₄ in acidic conditions to form a diketone (55% yield).

Reduction:

  • Catalytic hydrogenation (H₂, Pd/C) reduces the α,β-unsaturated bond to a single bond, yielding a saturated amide (91% yield).

  • Selective reduction of the cyano group to an amine using LiAlH₄ requires anhydrous THF and yields a primary amine derivative (63% yield) .

Cross-Coupling Reactions

The trifluoromethylphenyl group participates in Suzuki-Miyaura couplings. For example:

Enamide+Ar-B(OH)2Pd(PPh3)4,Na2CO3,DMEBiaryl derivatives (81% yield)\text{Enamide} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3, \text{DME}} \text{Biaryl derivatives (81\% yield)}

This reaction tolerates electron-rich and electron-poor aryl boronic acids .

Acid/Base-Mediated Rearrangements

Under basic conditions (e.g., NaOH/EtOH), the enamide undergoes hydrolysis to form a β-ketoamide. In contrast, acidic conditions (HCl/MeOH) promote cyclization to a pyrazolo[1,5-a]pyrimidine derivative via intramolecular attack of the pyrazole nitrogen .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition with alkenes (e.g., ethylene), forming bicyclic lactams. Quantum yield studies show a 0.45 efficiency for this process .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s key structural features are compared to analogues in the provided evidence (Table 1):

Compound Name / ID Pyrazole Substituent Aryl Group on Acrylamide Key Functional Groups Reference
Target Compound 5-(3-methoxyphenyl) 3-(trifluoromethyl)phenyl Cyano, methoxy, trifluoromethyl -
(E)-3-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide 3-(4-chlorophenyl) 2-(trifluoromethyl)phenyl Cyano, chloro, trifluoromethyl
3-[5-Chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]-... (EN300-265983) 5-chloro-3-methyl 2-(trifluoromethyl)phenyl Cyano, chloro, methyl
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide Furan-2-yl (non-pyrazole core) 3-ethoxyphenyl Cyano, nitro, ethoxy
2-cyano-3-[3-(difluoromethoxy)-4-methoxyphenyl]-N-(3-methoxyphenyl)prop-2-enamide N/A (direct aryl substitution) 3-methoxyphenyl Cyano, difluoromethoxy, methoxy

Key Observations :

Pyrazole vs. Heterocyclic Cores : The target compound’s pyrazole core is replaced with a furan in , reducing rigidity and altering hydrogen-bonding capacity.

Substituent Effects :

  • Electron-withdrawing groups (EWGs) : The trifluoromethyl group in the target compound and enhances metabolic stability and hydrophobic interactions.
  • Methoxy vs. Chloro : The 3-methoxyphenyl group in the target compound may improve solubility compared to chloro-substituted analogues (e.g., ), but reduce electrophilicity.

Aryl Position : The 3-(trifluoromethyl)phenyl group in the target compound vs. 2-(trifluoromethyl)phenyl in may influence steric hindrance in target binding.

Hypothesized Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Kinase Inhibition : Pyrazole-acrylamide hybrids (e.g., ) are reported to inhibit tyrosine kinases via binding to the ATP pocket. The 3-methoxyphenyl group may enhance selectivity for specific kinase isoforms.
  • Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to chloro- or nitro-substituted derivatives (e.g., ).

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Pyrazole Core Formation : Cyclization of precursors like 3-methoxyphenyl-substituted hydrazines with diketones or β-ketoesters under acidic conditions (e.g., glacial acetic acid reflux) .

Prop-2-enamide Assembly : A Knoevenagel condensation between the pyrazole-aldehyde intermediate and cyanoacetamide derivatives, using catalysts like piperidine or ammonium acetate in ethanol .

Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.

  • Key Analytical Validation : Progress monitored via TLC (silica gel, ethyl acetate/hexane), with final structure confirmed by 1H^1H-NMR (e.g., cyano group resonance at ~3.5 ppm) and HRMS .

Q. How is the stereochemistry of the (E)-isomer confirmed during synthesis?

  • Methodological Answer : The (E)-configuration is determined via:

NOESY NMR : Absence of nuclear Overhauser effect between the cyano group and pyrazole protons.

X-ray Crystallography : When crystals are obtainable, bond angles and spatial arrangements confirm the trans-configuration .

Computational Modeling : DFT calculations (e.g., Gaussian 09) to compare experimental and theoretical 13C^{13}C-NMR chemical shifts .

Advanced Research Questions

Q. What strategies resolve contradictory data in reaction yield optimization for this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity, temperature, or catalyst loading. Systematic approaches include:

Design of Experiments (DoE) : Using response surface methodology (RSM) to identify critical factors. For example, a Central Composite Design can optimize reaction time (6–12 hrs) and temperature (70–110°C) .

In Situ Monitoring : ReactIR or HPLC tracking of intermediate stability to detect side reactions (e.g., hydrolysis of the cyano group under basic conditions) .

Comparative Analysis : Benchmarking against structurally similar enamide derivatives (e.g., thiophene or furan analogs) to identify trends in reactivity .

Q. How can computational methods predict and enhance the bioactivity of this compound?

  • Methodological Answer :

Docking Studies : Using AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors binding to ATP pockets). The trifluoromethylphenyl group shows high affinity for hydrophobic binding sites .

QSAR Modeling : Correlating electronic descriptors (e.g., Hammett σ values of substituents) with observed IC50_{50} values in cytotoxicity assays.

MD Simulations : Assessing stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. What are the challenges in characterizing degradation products under physiological conditions?

  • Methodological Answer :

Forced Degradation Studies : Exposing the compound to pH extremes (e.g., 0.1 M HCl/NaOH) or oxidative stress (H2_2O2_2) to simulate in vivo conditions.

LC-MS/MS Analysis : Identifying major degradation pathways (e.g., hydrolysis of the enamide bond or demethylation of the methoxyphenyl group) .

Stability-Indicating Methods : Developing HPLC methods with phosphate buffer (pH 6.8)/acetonitrile gradients to resolve degradation peaks .

Experimental Design Considerations

Q. How to design a robust protocol for scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :

Solvent Selection : Replace low-boiling solvents (e.g., ethanol) with DMF or THF for better temperature control.

Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported piperidine) to reduce purification steps .

Flow Chemistry : Continuous-flow reactors for Knoevenagel steps to enhance heat/mass transfer and minimize side products .

Comparative Analysis with Analogues

Q. How does the 3-methoxyphenyl group influence reactivity compared to 4-methoxyphenyl or halogenated analogs?

  • Methodological Answer :

Electronic Effects : The 3-methoxy substituent reduces electron density on the pyrazole ring vs. 4-methoxy, lowering nucleophilicity in alkylation reactions.

Steric Effects : Ortho-substitution increases steric hindrance, slowing cyclization kinetics (observed in Arrhenius plots) .

Biological Impact : Fluorinated analogs (e.g., 4-fluorophenyl) show higher metabolic stability in microsomal assays but lower solubility .

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